KDM5B/JARID1B Co-Crystal Structure: The Only 2,4-Dichloro N-(Pyridin-3-yl)benzamide with a Solved Binding Mode in a Human Epigenetic Demethylase
2,4-Dichloro-N-(pyridin-3-yl)benzamide is the sole N-(pyridin-3-yl)benzamide congener for which an experimentally determined co-crystal structure with the human KDM5B (JARID1B/PLU1) catalytic JmjC domain has been solved and publicly deposited. This structure (PDB 5FZ1), obtained through an SGC PanDDA fragment screening campaign at Diamond Light Source, provides atomic-resolution binding mode data at 2.39 Å. The ligand (coded E48115b/W77) occupies the 2-oxoglutarate co-substrate binding pocket, engaging the active-site Fe(II) through its pyridine nitrogen and forming halogen-bond contacts between the 2-chloro substituent and backbone carbonyl oxygens [1]. By contrast, the 4-chloro and 3-chloro mono-substituted N-(pyridin-3-yl)benzamides have no reported co-crystal structures with any KDM5 family demethylase. The 2,3-dichloro regioisomer was also not identified as a hit in the SGC fragment screen, indicating that the specific 2,4-dichloro arrangement is a determinant of KDM5B recognition [1].
| Evidence Dimension | Solved co-crystal structure with human KDM5B catalytic domain |
|---|---|
| Target Compound Data | PDB 5FZ1: resolution 2.39 Å, R-Free = 0.222, R-Work = 0.183; unambiguous electron density for ligand W77 in 2-OG pocket |
| Comparator Or Baseline | 4-chloro-N-(pyridin-3-yl)benzamide: no KDM5B co-crystal structure reported; 3-chloro-N-(pyridin-3-yl)benzamide: no KDM5B co-crystal structure reported; 2,3-dichloro-N-(pyridin-3-yl)benzamide: not identified in KDM5B fragment screen |
| Quantified Difference | Target compound: validated KDM5B ligand with 2.39 Å co-crystal structure. Comparators: zero KDM5B structural data available |
| Conditions | SGC PanDDA fragment screening; X-ray diffraction at Diamond Light Source beamline I04-1; human KDM5B JmjC domain (residues 26–101, 374–770) |
Why This Matters
For structure-based drug design programs targeting KDM5B, only the 2,4-dichloro isomer provides an experimentally validated starting point with a known binding pose, making it the rational procurement choice over any other N-(pyridin-3-yl)benzamide regioisomer.
- [1] PDB 5FZ1: Crystal structure of the catalytic domain of human JARID1B in complex with Maybridge fragment 2,4-dichloro-N-pyridin-3-ylbenzamide (E48115b). SGC PanDDA deposition. Deposited 2016-03-10, released 2016-05-04. Resolution 2.39 Å, R-Free 0.222, R-Work 0.183. View Source
